6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,8-dioxabicyclo[3.2.1]oct-2-en-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-5-2-1-4-3-8-6(5)9-4/h1-2,4,6H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITOXZPZGPXYHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC(=O)C(O1)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880912 | |
| Record name | levoglucosenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37112-31-5 | |
| Record name | levoglucosenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6,8 Dioxabicyclo 3.2.1 Oct 2 En 4 One and Its Derivatives
Biomass-Derived Production Pathways
Levoglucosenone (B1675106) (LGO) is a chiral building block that can be produced from the pyrolysis of cellulosic materials, including waste biomass. nih.gov Its value stems from the preservation of one of the natural chiral centers of cellulose (B213188), combined with a unique arrangement of functional groups, including an α,β-unsaturated ketone and a masked aldehyde, which allow for a wide array of synthetic transformations. acs.org
Acid-Catalyzed Pyrolysis of Cellulosic Feedstocks
The primary route for producing 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one is through the acid-catalyzed pyrolysis of materials containing cellulose. researchgate.netrsc.org This thermochemical process involves heating cellulosic biomass in the presence of an acid catalyst, which promotes the dehydration of cellulose and its conversion into LGO. researchgate.net The reaction proceeds via the formation of levoglucosan, an intermediate that subsequently dehydrates to form the target enone. rsc.org This method provides a direct pathway from abundant, renewable feedstocks to a valuable, enantiomerically pure chemical synthon without the need for costly fermentation processes. orgsyn.orgorgsyn.org Various sources of lignocellulosic biomass, such as wood chips and agricultural residues, can be utilized as starting materials. researchgate.netmonash.edu
Influence of Catalysts and Reaction Conditions on Pyrolytic Yields of Levoglucosenone
The efficiency of LGO production is heavily dependent on the choice of catalyst and the specific reaction conditions employed during pyrolysis. A broad consensus in the field confirms that acid catalysts are crucial for significantly boosting the generation of LGO from cellulose. acs.org
A variety of catalysts have been investigated, ranging from traditional mineral acids to solid acid catalysts.
Mineral Acids: Phosphoric acid and sulfuric acid are commonly used and have proven to be highly effective. acs.org Phosphoric acid, in particular, is one of the most effective and is used in the commercial production of LGO, with reported yields ranging from 16.5% to 22.3%. rsc.org
Solid Acids: To overcome issues related to the recovery and reuse of liquid acids, various solid acid catalysts have been developed. These include sulfated zirconia, which promotes cellulose conversion and LGO production, with maximum yields obtained at around 335 °C. nih.gov Magnetic solid acids, such as Fe₃O₄/C-SO₃H, have also been shown to be effective, achieving LGO yields of up to 20.0 wt% at 300°C. researchgate.netproquest.com Another approach involves activated carbon prepared by chemical activation with H₃PO₄, which yielded up to 14.7 wt% LGO from cellulose. acs.org
Biorenewable Catalysts: Phytic acid, an organophosphorus compound available from agricultural waste, has been demonstrated as an effective organocatalyst, increasing LGO yield from 2 wt% (for pure cellulose) to 19.6 wt%. rsc.org
Reaction temperature is another critical parameter. For instance, with sulfated zirconia catalysts, the optimal temperature for LGO yield was found to be 335 °C. nih.gov Using a magnetic solid acid, the highest yield was achieved at 300°C. researchgate.net The catalyst-to-cellulose ratio also plays a significant role in maximizing product yield. acs.orgnih.gov
Below is a data table summarizing the performance of various catalysts in the pyrolytic conversion of cellulose to Levoglucosenone.
| Catalyst | Feedstock | Optimal Temperature (°C) | Maximum Yield (wt%) | Reference |
|---|---|---|---|---|
| Phosphoric Acid (H₃PO₄) | Cellulose | Not Specified | 16.5 - 22.3 | rsc.org |
| Magnetic Solid Acid (Fe₃O₄/C-SO₃H) | Cellulose | 300 | 20.0 | researchgate.net |
| Phytic Acid | Cellulose | Not Specified | 19.6 | rsc.org |
| P-Mo/SnO₂ | Cellulose | 300 | 17.98 | acs.org |
| Activated Carbon (H₃PO₄ activated) | Cellulose | 300 | 14.7 | acs.org |
| Sulfated Zirconia (SO₄²⁻/ZrO₂) | Cellulose | 335 | Not specified | nih.gov |
Microwave-Assisted Synthesis Approaches for this compound
Microwave-assisted organic synthesis has emerged as an efficient method for chemical transformations, offering advantages such as higher reaction rates, improved yields, and greater energy efficiency compared to conventional heating. researchgate.netresearchgate.net In the context of LGO production, microwave-assisted pyrolysis represents a promising approach. The use of microwave heating can be more efficient, allowing for lower operating temperatures. google.com
Research has shown that combining microwave-assisted pyrolysis with self-induced steam distillation can maximize the direct production of LGO from wet agricultural wastes like barley straw. researchgate.netrsc.org This combination provides selective isolation and higher yields of polysaccharide-derived products. rsc.org The microwave-based pretreatment of lignocellulosic waste is a promising technique that can mediate the necessary physical and chemical reactions for conversion. researchgate.net
Targeted Synthesis of Functionalized this compound Analogues
The unique and rigid bicyclic structure of LGO makes it an excellent starting material for the synthesis of a wide range of complex and biologically active molecules. nih.govorgsyn.org The inherent chirality and orthogonal functional groups allow for highly controlled chemical modifications. nih.govfrontiersin.org
Stereoselective and Regioselective Preparations of Levoglucosenone Derivatives
The 1,6-anhydro bridge in the LGO molecule locks the ring system in a fixed conformation and sterically hinders the β-face, which provides a basis for excellent facial selectivity in chemical reactions. acs.org This structural feature allows for a high degree of stereochemical control during the synthesis of its derivatives. nih.govfrontiersin.org
Various synthetic strategies have been employed to functionalize the LGO core with high selectivity:
Michael Additions: The α,β-unsaturated ketone system readily undergoes conjugate addition reactions. For example, the Michael addition of nucleophiles like diethyl malonate can be used to prepare 4-substituted LGO derivatives with a specific (d-erythro) configuration. researchgate.net The 1,4-addition of thiols has also been used extensively to synthesize biologically active thio-derivatives. nih.govfrontiersin.org
Cycloadditions: LGO's enone functionality is reactive in cycloaddition reactions. It undergoes [4+2] cycloaddition with cyclopentadiene, predominantly from the α-face. researchgate.net Furthermore, 1,3-dipolar cycloadditions with nitrones have been used to create complex, biologically relevant derivatives, with selectivity controlled by the anhydro bridge and the polarization of the alkene. nih.govfrontiersin.org
Reductions: The carbonyl group and the double bond can be selectively reduced. For example, a chemoselective method for hydrogenating the double bond of LGO has been developed using deactivated Raney nickel, leading to dihydrolevoglucosenone (Cyrene™). butlerov.com Regio- and stereoselective reduction of the carbonyl group can yield diastereomerically pure hydroxyl derivatives. butlerov.com
Additions to the Carbonyl Group: 1,2-addition reactions to the carbonyl group, for instance with Grignard reagents, can produce a variety of deoxy and keto sugars. researchgate.net
Cuprate Additions: The regio- and stereoselective addition of mixed cuprates to LGO has been employed as a key step in the synthesis of analogues of biologically important molecules like thromboxane. nih.govfrontiersin.org
Multistep Synthetic Routes to Complex this compound Architectures
As a versatile chiral precursor, LGO serves as a starting point for the multistep synthesis of numerous complex molecular structures. d-nb.info Its derivatives are building blocks for pharmaceuticals, chiral auxiliaries, and advanced materials. beilstein-journals.org
Notable examples of complex architectures derived from LGO include:
Pharmaceutical Precursors: LGO has been used to prepare a key intermediate for the construction of the protease inhibitor Indinavir. monash.edu This was achieved by functionalizing a hydrogenated derivative of LGO using aldol (B89426) chemistry. monash.edu
γ-Butyrolactones: One of the most significant reactions of LGO is the Baeyer-Villiger oxidation, which transforms the bicyclic ketone into chiral γ-butyrolactones, such as (S)-γ-hydroxymethyl-α,β-butenolide. acs.orgd-nb.info These lactones are valuable intermediates in the synthesis of natural products and drug targets. d-nb.info A robust and scalable method for this oxidation using only aqueous hydrogen peroxide has been reported. acs.org
Enantiopure Cyclopropanes: LGO is an excellent starting material for synthesizing enantiopure cyclopropanes, which are rigid and stable motifs found in many biologically active molecules. nih.govfrontiersin.org Approaches include direct cyclopropanation of the double bond or transformation of LGO into a reactive species suitable for cyclization. nih.govfrontiersin.org
Novel Bicyclic Systems: The 6,8-dioxabicyclo[3.2.1]octane skeleton can undergo skeletal rearrangements to form novel heterocyclic systems. For example, treatment of C4-alcohol derivatives of LGO with thionyl chloride can induce an oxygen migration, resulting in the formation of a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system. beilstein-journals.org The specific outcome of these rearrangements is highly dependent on the stereochemistry at the C4 position. beilstein-journals.org
Polymer Synthesis: LGO and its derivatives are being explored as renewable monomers for the synthesis of novel polymers, including polyesters and polyacetals, contributing to the development of sustainable materials. rsc.orgrsc.org
Chemical Reactivity and Mechanistic Investigations of 6,8 Dioxabicyclo 3.2.1 Oct 2 En 4 One
Reactions of the α,β-Unsaturated Ketone Moiety
The α,β-unsaturated ketone functionality in Levoglucosenone (B1675106) is the primary site for many of its characteristic reactions, including nucleophilic additions, oxidations, and reductions. The approach of reagents is typically directed to the less hindered exo-face, away from the C1-O5 anhydro bridge, leading to high stereocontrol in many transformations.
Michael Additions and Conjugate Reactions of Levoglucosenone
Levoglucosenone readily participates as an electrophile in Michael (conjugate) addition reactions. These reactions are generally highly diastereoselective due to the steric hindrance imposed by the oxymethylene bridge, which directs the nucleophile's approach. A variety of nucleophiles, including nitro compounds, heterocyclic compounds, and thiols, have been successfully added to Levoglucosenone.
These additions can be promoted by conventional bases or through electrochemical methods, with the latter often proceeding under milder conditions and providing superior yields. For instance, the cathodically-initiated Michael addition of thiols can produce the threo addition product, which may not be accessible through other methods.
Furthermore, Levoglucosenone can undergo oxa-Michael-initiated cascade reactions. When reacted with aromatic aldehydes in the presence of a methoxide promoter, a series of cascade reactions, including oxa-Michael, aldol (B89426), and Rauhut–Currier-type steps, lead to the formation of complex bridged α,β-unsaturated ketones. This transformation is thermodynamically favored and proceeds in high yields for a range of aldehydes.
Table 1: Michael and Conjugate Additions to Levoglucosenone
| Nucleophile/Reagent | Promoter/Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes | Methoxide | Bridged α,β-Unsaturated Ketone | Up to 91% | |
| Nitro Compounds | Amines or Cathodic Electrolysis | Conjugate Adduct | High | |
| Heterocyclic Compounds | Amines or Cathodic Electrolysis | Conjugate Adduct | High | |
| Thiols | Cathodic Electrolysis | Threo Adduct | Not specified | |
| Furan | AlCl₃ | Michael Adduct | Not specified |
Oxidative Transformations including Baeyer-Villiger Oxidation of 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one
The enone moiety of Levoglucosenone is susceptible to oxidative cleavage, most notably through the Baeyer-Villiger oxidation. This reaction transforms the bicyclic ketone into valuable chiral lactones. A sustainable method for this oxidation uses aqueous hydrogen peroxide as both the solvent and the oxidizing agent, avoiding the need for organic solvents or catalysts. This process yields (S)-γ-hydroxymethyl-α,β-butenolide (HBO), a key platform chemical. The reaction initially produces a mixture of HBO and its formate ester (FBO), with the latter being subsequently hydrolyzed to HBO under the reaction conditions.
Enzyme-catalyzed Baeyer-Villiger oxidations have also been developed, utilizing lipases to achieve high conversion rates. Response surface methodology has been employed to optimize reaction conditions, identifying enzyme loading and the pKa of the solid buffer as critical factors for reaction efficiency and enzyme recyclability. Microwave-assisted methods using acidic resins like Amberlyst 15 with hydrogen peroxide have also been shown to rapidly produce C4-substituted 5-hydroxymethyl butyrolactones in high yields.
Table 2: Baeyer-Villiger Oxidation of Levoglucosenone (LGO)
| Oxidant/Catalyst | Conditions | Primary Product | Yield (%) | Reference |
|---|---|---|---|---|
| Aqueous H₂O₂ | Solvent-free, catalyst-free | (S)-γ-Hydroxymethyl-α,β-butenolide (HBO) | Up to 72% | |
| H₂O₂ / Lipase | Solid buffer, 40°C | (S)-γ-Hydroxymethyl-α,β-butenolide (HBO) | >80% conversion | |
| H₂O₂ / Amberlyst 15 | Microwave, ethanol or methanol | 5-Hydroxymethyl Butyrolactones | High |
Reductions: Hydrogenation and Hydrogenolysis Pathways leading to Dihydrolevoglucosenone and Levoglucosanol
The double bond and the ketone group of Levoglucosenone can be selectively reduced. Catalytic hydrogenation over supported palladium catalysts is a common method to produce valuable derivatives. At low temperatures (e.g., 40°C) using a Pd/Al₂O₃ catalyst, the C=C double bond is selectively hydrogenated to yield Dihydrolevoglucosenone (Cyrene®), a bio-based aprotic solvent.
At intermediate temperatures (e.g., 100°C), the ketone group of Cyrene is subsequently reduced to produce Levoglucosanol, with a preference for the exo-Lgol isomer. Further hydrogenolysis at higher temperatures (e.g., 150°C) over a bifunctional catalyst like Pd/SiO₂-Al₂O₃ can cleave the anhydro bridge, leading to products such as Tetrahydrofurandimethanol (THFDM), a precursor for 1,6-hexanediol.
Table 3: Reduction Products of Levoglucosenone (LGO)
| Product | Catalyst | Temperature | Key Features | Reference |
|---|---|---|---|---|
| Dihydrolevoglucosenone (Cyrene®) | Pd/Al₂O₃ | Low (e.g., 40°C) | Selective hydrogenation of C=C bond | |
| Levoglucosanol (Lgol) | Pd/Al₂O₃ | Intermediate (e.g., 100°C) | Selective hydrogenation of C=O bond from Cyrene | |
| Tetrahydrofurandimethanol (THFDM) | Pd/SiO₂-Al₂O₃ | High (e.g., 150°C) | Hydrogenolysis of Lgol |
Cycloaddition Reactions
The electron-deficient C=C double bond of Levoglucosenone makes it an excellent dienophile and dipolarophile for various cycloaddition reactions.
Diels-Alder Reactions and Stereochemical Control with this compound
Levoglucosenone participates in [4+2] Diels-Alder cycloadditions with a range of dienes. The stereochemical outcome of these reactions is highly controlled. Early studies with cyclopentadiene and buta-1,3-diene showed that the reaction occurs with complete exo,exo-stereoselectivity, where the diene adds to the face of the double bond opposite the anhydro bridge.
More recent work on hetero-Diels-Alder reactions with thiochalcones (1-thiadienes) under microwave-assisted conditions also demonstrated high selectivity. These reactions are highly regioselective, with the sulfur atom of the thiochalcone attacking the β-carbon of the enone. The stereoselectivity results from a competitive but favored exo-attack on the dienophile, leading to a majority of exo,exo-cycloadducts and a minority of exo,endo-cycloadducts. The use of Lewis acids can further promote these reactions and influence selectivity.
Table 4: Diels-Alder Reactions of Levoglucosenone
| Diene | Conditions | Stereochemical Outcome | Reference |
|---|---|---|---|
| Cyclopentadiene | Thermal | Complete exo,exo-stereoselectivity | |
| Buta-1,3-diene | Thermal | exo,exo-stereoselectivity | |
| Thiochalcones | Microwave, 60°C, THF | Major: exo,exo-cycloadduct; Minor: exo,endo-cycloadduct | |
| Cyclic Dienes (e.g., α-terpinene) | Not specified | Formation of various adducts |
1,3-Dipolar Cycloadditions with Various Dipolarophiles
Levoglucosenone is an effective dipolarophile in [3+2] cycloadditions with various 1,3-dipoles, leading to the synthesis of five-membered heterocyclic systems. These reactions exhibit high regio- and face-selectivity.
Reactions with nitrones, such as C,N-diphenylnitrone, and nitrile oxides, like benzonitrile oxide, proceed with the oxygen atom of the dipole adding to the β-carbon of the enone. The addition occurs predominantly on the less hindered anti-face relative to the 1,6-anhydro bridge. Solvent-free conditions, sometimes enhanced by microwave irradiation, have been shown to reduce reaction times while maintaining good yields and selectivity, representing a greener synthetic approach. In contrast to the high regioselectivity observed with nitrile oxides and nitrones, reactions with nitrile imines can sometimes yield a mixture of regioisomeric pyrazole derivatives.
Table 5: 1,3-Dipolar Cycloadditions of Levoglucosenone
| 1,3-Dipole | Conditions | Product Type | Selectivity | Reference |
|---|---|---|---|---|
| Nitrones (acyclic and cyclic) | Solvent-free, heat or microwave | Isoxazolidines | High face-selectivity (anti-attack) | |
| Benzonitrile Oxide | Not specified | Isoxazolines | Regiospecific and face-selective | |
| Fluorinated Nitrile Imines | Not specified | 4,5-Dihydropyrazoles | Highly stereoselective (exo-cycloadducts) | |
| C(Ph), N(Ph)-Nitrile Imine | Not specified | Pyrazoles | Poor selectivity, mixture of regioisomers |
Rearrangement and Isomerization Processes
Levoglucosenone can undergo isomerization to form other valuable chemical intermediates, with the most notable being the conversion to 5-hydroxymethylfurfural (B1680220) (HMF). This transformation is of significant interest as HMF is a key platform chemical for the production of biofuels and bio-based polymers.
The isomerization of levoglucosenone to HMF is predominantly achieved through acid catalysis in the presence of water. Mechanistically, this process is believed to proceed via the hydration of the anhydro-bridge of levoglucosenone, followed by a ring rearrangement that is analogous to the isomerization of glucose to fructose nih.govmdpi.com. Kinetic studies have shown that higher temperatures and shorter reaction times favor the production of HMF nih.govmdpi.com. For instance, using sulfuric acid as a catalyst in an aqueous system, the reaction can be carried out at temperatures ranging from 100-150°C nih.govmdpi.com.
The reaction network for the acid-catalyzed isomerization of levoglucosenone to HMF also involves the formation of a dihydrate derivative of levoglucosenone in equilibrium with the parent compound nih.gov. Interestingly, initial rate analyses suggest that HMF is produced directly from levoglucosenone rather than its hydrated form nih.gov. The subsequent hydration of HMF can lead to the formation of levulinic acid and formic acid nih.gov.
While catalytic isomerization is well-documented, purely thermal, uncatalyzed isomerization of levoglucosenone is less common. High temperatures in the absence of a catalyst typically lead to complex degradation and polymerization reactions rather than a clean isomerization to a single product. The presence of an acid catalyst is crucial for selectively guiding the reaction towards HMF.
Table 1: Catalytic Isomerization of Levoglucosenone (LGO) to 5-Hydroxymethylfurfural (HMF)
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Key Findings |
| Sulfuric Acid (H₂SO₄) | Water | 100-150 | Varies | Higher temperatures and shorter reaction times favor HMF production. The reaction proceeds via hydration of the anhydro-bridge and ring rearrangement. nih.govmdpi.com |
| Sulfuric Acid (H₂SO₄) | Tetrahydrofuran (THF)/Water | 125 | > 1 hour | The presence of an organic co-solvent like THF can influence the reaction, and complete conversion may require longer reaction times. mdpi.com |
The degradation of levoglucosenone can be influenced by both temperature and the presence of catalysts. High-temperature conditions can lead to fragmentation, retro-aldol condensation, and isomerization reactions, resulting in the formation of light aldehydes and ketones nih.gov. Furthermore, furan derivatives can also be formed, which may subsequently degrade into simpler oxygenates nih.gov. Decarbonylation and decarboxylation are also key degradation reactions, leading to the release of carbon monoxide and carbon dioxide, respectively, and contributing to char formation nih.gov.
While detailed mechanistic pathways for the direct degradation of levoglucosenone to specific furan derivatives are not extensively elucidated in isolation, the broader context of biomass pyrolysis suggests that levoglucosenone can be an intermediate in the formation of such compounds. The formation of furans from carbohydrates generally involves dehydration, cyclization, and isomerization steps nih.gov. It is plausible that under pyrolytic conditions, the levoglucosenone ring system can undergo rearrangements and fragmentations that lead to the formation of furfural and other furanic compounds. For instance, 2-furfuraldehyde is sometimes observed as a byproduct in the acid-catalyzed pyrolysis of cellulose (B213188) to levoglucosenone, suggesting a potential degradation pathway qub.ac.uk.
Table 2: Potential Byproducts from the Degradation of Levoglucosenone
| Byproduct Class | Specific Examples | Formation Conditions |
| Furans | Furfural, 5-Hydroxymethylfurfural (HMF) | High-temperature pyrolysis, acid catalysis qub.ac.uk |
| Aldehydes & Ketones | Acetaldehyde, Glycolaldehyde | Thermal fragmentation, retro-aldol condensation nih.gov |
| Gaseous Products | Carbon Monoxide (CO), Carbon Dioxide (CO₂) | Decarbonylation, decarboxylation nih.gov |
| Solid Residue | Char | Polymerization of intermediates and products nih.gov |
Derivatization Strategies and Functional Group Interconversions of this compound
The rich functionality of levoglucosenone makes it an excellent starting material for a wide array of chemical transformations, enabling the synthesis of a diverse range of derivatives with potential applications in pharmaceuticals, materials science, and as specialty chemicals. These derivatizations often target the α,β-unsaturated ketone moiety, the bicyclic ether linkage, or the chiral centers.
One of the most common derivatization strategies is the hydrogenation of the double bond and/or the ketone. Selective hydrogenation of the carbon-carbon double bond leads to the formation of dihydrolevoglucosenone, also known as Cyrene™, which is a bio-based dipolar aprotic solvent. Further hydrogenation of the ketone group yields levoglucosanol osti.govosti.gov. The stereoselectivity of the ketone reduction can be controlled, leading to either the exo or endo alcohol. Under more forcing conditions, hydrogenolysis of the bicyclic ether can occur, leading to products like tetrahydrofurandimethanol (THFDM) osti.govosti.gov.
Cycloaddition reactions are another powerful tool for derivatizing levoglucosenone. The electron-deficient double bond of the enone system readily participates in Diels-Alder [4+2] cycloadditions with various dienes, such as cyclopentadiene and buta-1,3-diene, to form polycyclic adducts mdpi.compublish.csiro.au. Furthermore, levoglucosenone can act as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles like nitrile imines and nitrones, leading to the synthesis of complex heterocyclic structures nih.govmdpi.comnih.gov. Higher-order [8+2] cycloadditions have also been reported nih.gov.
The ketone functionality of levoglucosenone can be transformed into a lactone via Baeyer-Villiger oxidation . This reaction, which can be catalyzed by enzymes (lipases) or performed under organic solvent- and catalyst-free conditions using hydrogen peroxide, yields (S)-γ-hydroxymethyl-α,β-butenolide (HBO), a valuable chiral building block qub.ac.uknih.govrsc.orgchemistryviews.org.
The enone system of levoglucosenone is also susceptible to Michael additions . A variety of nucleophiles, including nitrogen, oxygen, and sulfur nucleophiles, can be added to the β-position of the enone, leading to a range of functionalized derivatives nih.gov. Oxa-Michael-initiated cascade reactions with aromatic aldehydes have also been developed to create bridged α,β-unsaturated ketones beilstein-journals.org.
Furthermore, various other functional group interconversions can be performed, such as the synthesis of nitrogen-containing derivatives . For example, 2-amino derivatives of levoglucosenone can be prepared from the corresponding 2-methanesulfonyl or p-toluenesulfonyl derivatives via nucleophilic substitution with amines researchgate.net.
Table 3: Derivatization Strategies for Levoglucosenone
| Reaction Type | Reagents/Conditions | Product(s) |
| Hydrogenation | H₂, Pd/Al₂O₃, 40°C | Dihydrolevoglucosenone (Cyrene™) osti.govosti.gov |
| Hydrogenation | H₂, Pd/Al₂O₃, 100°C | Levoglucosanol osti.govosti.gov |
| Hydrogenolysis | H₂, Pd/SiO₂-Al₂O₃, 150°C | Tetrahydrofurandimethanol (THFDM) osti.govosti.gov |
| Diels-Alder [4+2] Cycloaddition | Cyclopentadiene, Buta-1,3-diene | Polycyclic adducts mdpi.compublish.csiro.au |
| [3+2] Cycloaddition | Nitrile imines, Nitrones | Polycyclic pyrazoles and other heterocycles nih.govmdpi.comnih.gov |
| Baeyer-Villiger Oxidation | Lipase or H₂O₂ | (S)-γ-Hydroxymethyl-α,β-butenolide (HBO) qub.ac.uknih.govrsc.orgchemistryviews.org |
| Michael Addition | Nitrogen, Oxygen, or Sulfur nucleophiles | β-functionalized dihydrolevoglucosenone derivatives nih.gov |
| Synthesis of Amino Derivatives | 2-OMs/OTs-LGO, Amines | 2-Amino-levoglucosenone derivatives researchgate.net |
Applications of 6,8 Dioxabicyclo 3.2.1 Oct 2 En 4 One in Advanced Organic Synthesis
Role as a Chiral Synthon for Natural Product Total Synthesis
The enantiopure nature of levoglucosenone (B1675106) makes it an ideal starting material for the asymmetric synthesis of complex natural products. Its scaffold provides a stereodefined framework that can be elaborated into intricate molecular architectures.
One of the most notable applications of levoglucosenone is in the total synthesis of (-)-tetrodotoxin, a potent marine neurotoxin with a formidable molecular structure. nih.govnih.gov In a synthesis developed by Isobe and coworkers, levoglucosenone was used to construct the highly functionalized cyclohexane core of tetrodotoxin. nih.govorganic-chemistry.org The synthesis commenced with the bromination and dehydrobromination of levoglucosenone to form an enantiomerically pure dienophile. organic-chemistry.org This dienophile then underwent a crucial Diels-Alder reaction with isoprene to construct the cyclohexene ring, setting the stage for subsequent functionalization and eventual completion of the total synthesis. organic-chemistry.org
Levoglucosenone has also served as a key chiral synthon in the synthesis of other natural products. For instance, it was utilized in the synthesis of (+)-pelargonolactone, an attractant for certain agricultural pests. bohrium.com This synthesis helped to confirm the configuration of a key stereogenic center in the target molecule. bohrium.com Furthermore, the rigid ring system of levoglucosenone has been employed as a bioisostere for the cyclic ether motif found in thromboxane A2 analogues, which are compounds involved in blood clotting. une.edu.au Its utility also extends to the synthesis of carbohydrate mimetics, such as C-disaccharides, which are important for studying various biological functions. bohrium.comnih.govresearchgate.net
Precursor for Bio-Based Monomers and Polymers, e.g., α,ω-Diols
With the increasing demand for sustainable materials, levoglucosenone has emerged as a key platform chemical for the production of bio-based monomers and polymers. rsc.org Its derivatives can be used to synthesize a variety of polyesters and other polymeric materials, offering a renewable alternative to fossil-based products. rsc.orglincoln.ac.uktandfonline.com
A significant area of research involves the conversion of levoglucosenone into diols, which are fundamental monomers for polyester synthesis. For example, the one-pot hydration and reduction of levoglucosenone yields (1R,2S,5R)-6,8-dioxabicyclo[3.2.1]octane-2,4-diol (HO-LGOL), a sterically hindered diol. acs.org This monomer has been successfully polymerized with various diacyl chlorides and diesters to produce novel bio-based polyesters with high thermal stability. acs.org Research is also directed towards developing catalytic processes for the conversion of biomass, via intermediates like levoglucosenone, into industrially important α,ω-diols such as 1,5-pentanediol (PDO) and 1,6-hexanediol (HDO). energy.gov
Furthermore, derivatives of dihydrolevoglucosenone (Cyrene), such as the ketals dioxolane Cygnet and dioxane Cygnet, have been synthesized and utilized as green solvents for enzymatic polycondensation reactions, further enhancing the sustainability profile of the resulting polymers. lincoln.ac.ukresearchgate.net These efforts are part of a broader strategy to create a circular economy by valorizing cellulose-rich biomass. publish.csiro.au
Development of Chiral Catalysts and Auxiliaries from this compound Scaffolds
The inherent chirality and rigid structure of levoglucosenone make it an excellent scaffold for the design and synthesis of new chiral auxiliaries and organocatalysts. bohrium.comorgsyn.org These tools are crucial for asymmetric synthesis, enabling the selective production of one enantiomer of a chiral molecule.
Several generations of chiral auxiliaries derived from levoglucosenone have been developed and proven effective in asymmetric Diels-Alder reactions. bohrium.comacs.orgresearchgate.net The general strategy involves modifying the levoglucosenone molecule, for instance, through a cycloaddition reaction to block one of its faces, followed by a diastereoselective reduction of the keto group to an alcohol. acs.org This alcohol can then be attached to a dienophile, such as an acrylate. acs.org When this chiral dienophile reacts with a diene like cyclopentadiene, the bulky levoglucosenone-derived auxiliary directs the approach of the diene, leading to high diastereoselectivity. acs.org For example, an auxiliary derived from a cycloaddition reaction with 9-methoxymethylanthracene showed excellent diastereomeric excess (up to 98:2) in Diels-Alder reactions, even at room temperature when promoted by a Lewis acid. acs.org Importantly, these auxiliaries can often be recovered quantitatively after the reaction. acs.org
Generation of Chemical Libraries Derived from Levoglucosenone
Levoglucosenone is an excellent starting material for generating libraries of diverse chemical compounds for drug discovery and other applications. une.edu.aunih.gov Its multiple functional groups—the enone, ketone, and acetal—allow for a variety of chemical modifications, leading to the creation of novel and structurally diverse molecules.
The enone functionality is particularly useful for conjugate addition reactions. Libraries of biologically active compounds have been synthesized by reacting levoglucosenone with various nucleophiles. For example, the 1,4-addition of thiols has been used to create libraries of thio-derivatives that have shown activity against hepatocarcinoma cell lines. frontiersin.org Similarly, aza-Michael additions using nitrogen nucleophiles have yielded derivatives patented for the treatment of cancer and autoimmune diseases. frontiersin.org
Other synthetic strategies, such as cycloaddition reactions and cross-coupling reactions, have also been employed to expand the chemical space accessible from levoglucosenone. publish.csiro.aufrontiersin.org For instance, cycloaddition with a benzofuranone was a key step in synthesizing analogues of the natural product hongkonin, which is part of a class of compounds known for antibiotic activity. frontiersin.org These approaches demonstrate the power of levoglucosenone as a bio-privileged scaffold for building libraries of complex molecules with potential therapeutic applications. une.edu.au
Theoretical and Computational Chemistry Approaches in 6,8 Dioxabicyclo 3.2.1 Oct 2 En 4 One Research
Quantum Chemical Studies on Reaction Mechanisms and Transition States of Levoglucosenone (B1675106) Transformations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in mapping the reaction pathways of levoglucosenone transformations. These studies allow for the optimization of geometries for reactants, intermediates, transition states, and products, providing a complete picture of the reaction mechanism. rsc.orgacs.org
Researchers utilize methods like M06-2X with basis sets such as 6-311++G(d,p) to compute the energetics of reaction pathways. rsc.org Solvation effects are often included using models like the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) to simulate experimental conditions accurately. rsc.org For instance, the mechanism for the conversion of levoglucosenone to 5-hydroxymethylfurfural (B1680220) (HMF) under acid conditions has been disclosed using DFT calculations. acs.org The study revealed that LGO first undergoes two sequential hydration reactions to form a 6,8-dioxabicyclo[3.2.1]-octane-2,4,4-triol intermediate. acs.org
A critical aspect of these studies is the characterization of transition states, which are identified as saddle points on the potential energy surface with a single imaginary frequency. rsc.orgrsc.org Vibrational analysis confirms the nature of these stationary points. rsc.org Intrinsic Reaction Coordinate (IRC) calculations are then employed to ensure that a located transition state correctly connects the corresponding reactant and product. rsc.org In a study on the ring-opening of LGO, the reaction barrier (ΔG‡) was calculated to be 34.2 kcal mol⁻¹, identifying the rate-determining step. rsc.org
These computational investigations provide key data on reaction barriers and the stability of intermediates, explaining observed experimental outcomes. rsc.orgacs.org For example, in the cascade continuous-flow synthesis of (R)-γ-carboxy-γ-butyrolactone from LGO, quantum chemical calculations elucidated the geometries of the species involved and the energetics of the transformation. rsc.org
| Computational Method | Basis Set | Solvation Model | Application | Reference |
|---|---|---|---|---|
| DFT (M06-2X) | 6-311++G(d,p) | IEFPCM (H₂O) | Ring-opening and rearrangement of LGO | rsc.org |
| DFT | Not Specified | Aqueous Phase | Hydrolysis of LGO to HMF | acs.org |
| DFT (M062X) | 6-31+G(d,p) | Not Specified | Pyrolysis mechanisms of related anhydro-sugars | researchgate.net |
Computational Analysis of Reactivity and Selectivity Profiles of 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one
The reactivity and selectivity of levoglucosenone are significantly influenced by its rigid bicyclic structure. acs.org Computational analyses are crucial for understanding and predicting the outcomes of its reactions. The inherent chirality and the fixed conformation of the molecule often lead to highly diastereoselective transformations. beilstein-journals.org The approach of nucleophiles to the α,β-unsaturated ketone system is typically controlled by the oxymethylene bridge, which sterically hinders the β-face of the molecule. acs.orgbeilstein-journals.org
Quantum-chemical approaches are used to evaluate electronic characteristics and reactivity indices that describe the electrophilic and nucleophilic properties of substrates and reagents. researchgate.net For instance, in reactions involving the formation of 6,8-dioxabicyclo[3.2.1]octanes from α,β-unsaturated ketones, calculated activation barriers for competing reaction pathways correlate well with the experimentally observed reaction direction. researchgate.net These calculations can explain why certain products are formed preferentially.
The formation of bridged α,β-unsaturated ketones from the reaction of levoglucosenone with aromatic aldehydes, for example, is understood to be thermodynamically favored through a complex series of equilibria, as suggested by experimental and mechanistic considerations. beilstein-journals.org Computational studies can quantify these thermodynamic preferences. Similarly, the rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols is highly dependent on the stereochemistry at the C4 position. Computational modeling can rationalize these observations by analyzing the alignment of orbitals in the proposed intermediates, such as the favorable alignment of a migrating oxygen with the σ* orbital of a leaving group. beilstein-journals.org
Molecular Orbital Theory Applications to this compound Reactivity
Molecular Orbital (MO) Theory provides a fundamental framework for understanding the electronic structure and reactivity of molecules like levoglucosenone. solubilityofthings.com Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful for explaining reactivity. numberanalytics.com
As an α,β-unsaturated ketone, the reactivity of this compound is dominated by its electrophilic nature. The LUMO of the molecule is expected to have significant contributions from the p-orbitals of the carbonyl carbon and the β-carbon of the enone system. This distribution makes these sites susceptible to nucleophilic attack, such as in Michael additions or additions to the carbonyl group. MO theory can be used to visualize the electron density distribution and predict the most reactive sites for such attacks. solubilityofthings.com
The energy gap between the HOMO and LUMO also influences the reaction rate and the molecule's stability. numberanalytics.com By analyzing the energetics and shapes of these frontier orbitals, chemists can predict how levoglucosenone will behave in various reactions, including pericyclic reactions like Diels-Alder cycloadditions, where orbital symmetry plays a crucial role. numberanalytics.com While specific MO calculations for levoglucosenone are not detailed in the provided context, the general principles of MO theory are routinely applied in computational studies to rationalize the outcomes of its chemical transformations. solubilityofthings.comchemrxiv.org
Conformational Analysis and Stereochemical Considerations via Computational Methods for Levoglucosenone
The stereochemistry of this compound is a defining feature of its chemistry. acs.org The rigid 1,6-anhydro bridge locks the pyranose ring into a fixed ¹C₄ conformation. acs.org This conformational rigidity is a key factor in the high degree of stereocontrol observed in its reactions. beilstein-journals.org
Computational methods are essential for performing conformational analysis, especially for more flexible derivatives of levoglucosenone. nih.gov Methodologies often begin with a conformational search using molecular mechanics force fields (e.g., MMFF94S) to identify low-energy conformers. researchgate.net These initial geometries are then typically optimized at a higher level of theory, such as DFT (e.g., B3LYP/6-311+G(d)). researchgate.net
For molecules with multiple stereocenters or conformational flexibility, the final predicted properties are often a Boltzmann-weighted average of the properties of the most stable conformers. researchgate.net This approach is critical for accurately predicting spectroscopic data, such as NMR chemical shifts or electronic circular dichroism (ECD) spectra, which can then be compared with experimental data to determine the absolute configuration or relative stereochemistry of reaction products. researchgate.netcomporgchem.com The combination of different chiroptical methods (ECD, ORD, VCD) with theoretical predictions provides a powerful tool for the stereochemical characterization of complex and flexible molecules derived from levoglucosenone. researchgate.net
| Technique | Methodology | Application | Reference |
|---|---|---|---|
| Conformational Search | Molecular Mechanics (e.g., MMFF94S) | Finding low-energy conformers of flexible molecules | researchgate.net |
| Geometry Optimization | DFT (e.g., B3LYP/6-311+G(d)) | Refining the structures of identified conformers | researchgate.net |
| Spectroscopic Prediction | TD-DFT, GIAO NMR | Calculating ECD, ORD, VCD, and NMR spectra for comparison with experimental data | researchgate.netcomporgchem.com |
| Energetic Analysis | Boltzmann-weighting | Averaging properties based on the relative free energies of conformers | researchgate.net |
Analytical Strategies for Tracking Transformations of this compound
The study of this compound, commonly known as levoglucosenone (LGO), a versatile chiral platform molecule derived from cellulose (B213188), relies on a suite of sophisticated analytical methodologies. These techniques are crucial for monitoring reaction pathways, identifying products, and understanding the kinetics of its various chemical transformations. This article delves into the key analytical methods employed to investigate the conversion of this important bio-based chemical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
